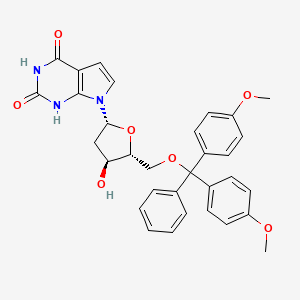

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of the nucleoside. The DMT group is commonly used in the synthesis of DNA and RNA to protect the hydroxyl group during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine typically involves the protection of the 5’-hydroxyl group of 7-deaza-2’-deoxyxanthosine with the DMT group. This is achieved through a reaction with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection step.

化学反応の分析

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine undergoes several types of chemical reactions, including:

Deprotection: Removal of the DMT group using acidic conditions, typically with trichloroacetic acid or dichloroacetic acid.

Coupling Reactions: Formation of phosphodiester bonds during oligonucleotide synthesis.

Common Reagents and Conditions

Deprotection: Trichloroacetic acid or dichloroacetic acid in dichloromethane.

Coupling: Phosphoramidite chemistry using tetrazole as an activator.

Major Products Formed

Deprotection: 7-deaza-2’-deoxyxanthosine and 4,4’-dimethoxytrityl cation.

Coupling: Oligonucleotides with the desired sequence.

科学的研究の応用

Synthesis of Oligonucleotides

One of the primary applications of 5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine is in the synthesis of oligonucleotides. The dimethoxytrityl (DMT) group protects the 5' hydroxyl group during the synthesis process. This protection allows for the sequential addition of nucleotides to create longer strands of DNA or RNA. The incorporation of 7-deaza-2'-deoxyxanthosine can enhance the stability and binding affinity of oligonucleotides, making them more effective in various applications such as gene therapy and antisense oligonucleotide design .

Antiviral and Anticancer Research

The compound has shown promise in antiviral and anticancer research. Its structural modifications allow it to interact with biological targets more effectively than unmodified nucleosides. Studies have indicated that derivatives of 7-deaza-2'-deoxyxanthosine exhibit significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HUH7 (liver cancer) cells . The mechanism often involves inhibiting nucleic acid synthesis or interfering with cellular processes critical for cancer cell survival.

Molecular Biology Research

In molecular biology, this compound is utilized as a research tool for studying nucleic acid interactions. Its modified structure allows researchers to investigate the effects of base modifications on hybridization properties and stability. This has implications for understanding the fundamental processes of DNA replication and transcription .

Drug Development

The compound is also explored in drug development due to its potential as a scaffold for new therapeutic agents. By modifying its structure further, researchers can develop novel compounds that target specific diseases or conditions. For instance, studies have shown that incorporating such modified nucleosides into drug candidates can enhance their efficacy and reduce side effects compared to traditional therapies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various synthesized compounds based on 7-deaza-2'-deoxyxanthosine derivatives against the MCF-7 cell line using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antiviral Efficacy

Research focused on the antiviral activity of modified nucleosides, including this compound, demonstrated promising results against viral infections by inhibiting viral replication pathways. These findings highlight the compound's utility in developing antiviral therapies .

| Application Area | Description |

|---|---|

| Oligonucleotide Synthesis | Used as a building block for creating stable DNA/RNA strands with enhanced properties |

| Antiviral Research | Investigated for its ability to inhibit viral replication |

| Anticancer Research | Studied for efficacy against various cancer cell lines |

| Molecular Biology | Utilized to explore interactions between nucleic acids |

| Drug Development | Serves as a scaffold for developing new therapeutic agents |

作用機序

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine is to serve as a building block in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or analysis.

類似化合物との比較

Similar Compounds

- 5’-O-(4,4’-Dimethoxytrityl)thymidine

- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-7-deaza-2’-deoxyxanthosine is unique due to the presence of the 7-deaza modification, which alters the electronic properties of the nucleoside. This modification can enhance the stability and binding affinity of the resulting oligonucleotides, making it a valuable tool in nucleic acid research and therapeutic applications.

生物活性

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine (CAS 869355-16-8) is a modified nucleoside that has garnered interest due to its unique structural properties and potential biological applications. This compound is a purine analogue of thymidine and exhibits distinct characteristics that influence its interactions within nucleic acids, particularly in the context of triplex formation and base pairing.

Structural Characteristics

The modification of the xanthosine structure by the addition of a dimethoxytrityl (DMT) group at the 5' position enhances its stability and solubility, making it suitable for various biochemical applications. The 7-deaza substitution eliminates the nitrogen atom typically found in the purine ring, which affects hydrogen bonding capabilities and influences the stability of nucleic acid structures.

Triplex Formation

Research indicates that 7-deaza-2'-deoxyxanthosine can participate in triplex formation, which is crucial for various biological processes, including gene regulation and DNA recognition. The presence of this modified nucleoside allows for the stabilization of triplex structures due to its ability to form non-standard base pairs. For instance, it has been shown to pair with 2,4-diaminopyrimidine nucleoside analogues, enhancing the overall stability of the triplex DNA structures .

Enzyme Interactions

The unique structural attributes of this compound also influence its interaction with DNA-modifying enzymes. The lack of an electron pair at the 3-position typically provided by nitrogen in standard nucleobases alters how polymerases and other enzymes interact with the modified nucleoside. This can potentially lead to altered enzymatic activity, impacting processes such as replication and transcription .

Stability Studies

A study conducted by Kutyavin et al. (2002) highlighted that oligonucleotides containing 7-deaza modifications exhibit increased thermal stability compared to their unmodified counterparts. This stability is attributed to the unique hydrogen bonding patterns and sterics introduced by the 7-deaza substitution. The research demonstrated that these modifications could be strategically utilized to design oligonucleotides with enhanced properties for therapeutic applications .

Base Pairing Properties

Further investigations into the base pairing capabilities of this compound revealed its potential to form stable base pairs with non-canonical nucleobases. This property is particularly relevant for developing novel therapeutic agents that can selectively target specific RNA or DNA sequences .

Application in Antisense Oligonucleotides

In a case study exploring antisense oligonucleotides, researchers incorporated this compound into sequences designed to inhibit specific gene expression. The modified oligonucleotides showed improved binding affinity and specificity towards target mRNA sequences compared to traditional designs, suggesting enhanced therapeutic potential in gene silencing applications .

Use in Diagnostic Tools

Another study investigated the use of this modified nucleoside in developing radiolabeled oligonucleotides for diagnostic imaging. The incorporation of this compound allowed for efficient labeling without compromising the oligonucleotide's biological activity, demonstrating its utility in molecular imaging techniques .

特性

CAS番号 |

869355-16-8 |

|---|---|

分子式 |

C32H31N3O7 |

分子量 |

569.6 g/mol |

IUPAC名 |

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27-,28-/m1/s1 |

InChIキー |

GBRCVBCLGPKOIS-JCYYIGJDSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

異性体SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC6=C5NC(=O)NC6=O)O |

正規SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |

同義語 |

7-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-.beta.-D-erythro-pentofuranosyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。